2-Benzyl-1-benzothiophene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3407-15-6 |
|---|---|
Molecular Formula |
C15H12S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
2-benzyl-1-benzothiophene |
InChI |
InChI=1S/C15H12S/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15(13)16-14/h1-9,11H,10H2 |
InChI Key |
ICSJVDUSLIMVNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
Reactivity Profiling and Advanced Transformations of 2 Benzyl 1 Benzothiophene
Investigation of Electrophilic Aromatic Substitution Reactions on the Benzothiophene (B83047) Core
The benzothiophene ring system is susceptible to electrophilic aromatic substitution. The substitution pattern is dictated by the relative stability of the carbocation intermediates formed upon attack of the electrophile. For the benzothiophene nucleus, electrophilic attack occurs preferentially at the C3 position of the thiophene (B33073) ring, as this leads to a more stable intermediate where the aromaticity of the benzene (B151609) ring is preserved. youtube.comnih.gov Attack at the C2 position is less favored due to the disruption of this aromaticity. youtube.com
Common electrophilic aromatic substitution reactions applicable to the benzothiophene core include:
Nitration : Treatment with nitric acid in the presence of a strong acid catalyst typically yields 3-nitro-2-benzyl-1-benzothiophene. Under some nitration conditions, unexpected side reactions such as C-S bond cleavage and subsequent disulfide synthesis have been observed. researchgate.net
Sulfonation : Reaction with fuming sulfuric acid leads to the corresponding 3-sulfonic acid derivative. youtube.com
Halogenation : Bromination or chlorination introduces a halogen atom at the C3 position.
Friedel-Crafts Acylation : This reaction, which involves an acyl chloride and a Lewis acid catalyst like aluminum chloride, is a standard method for introducing acyl groups onto aromatic rings. google.comyoutube.comnih.gov In the case of 2-benzyl-1-benzothiophene, acylation is expected to occur at the C3 position, yielding a 3-acyl derivative. nih.gov The reaction proceeds via the formation of a highly reactive acylium ion, which is then attacked by the electron-rich benzothiophene ring. youtube.comkhanacademy.org
| Reaction | Reagents | Major Product | Primary Position of Attack |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-2-benzyl-1-benzothiophene | C3 |
| Sulfonation | SO₃, H₂SO₄ | This compound-3-sulfonic acid | C3 |
| Bromination | Br₂, FeBr₃ | 3-Bromo-2-benzyl-1-benzothiophene | C3 |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-2-benzyl-1-benzothiophene | C3 |
Analysis of Nucleophilic Substitution Pathways
Nucleophilic aromatic substitution on the unsubstituted benzothiophene core of this compound is generally not a feasible pathway. Aromatic rings are electron-rich and thus repel nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring system, which are not present in the parent molecule. Pathways for nucleophilic substitution are more relevant to the benzylic position of the molecule, which is discussed in Section 3.7.
Directed Metalation and Lithiation Reactions for regioselective Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directed metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. wikipedia.orgbaranlab.org While this compound lacks a classical strong DMG, the inherent acidity of protons on the benzothiophene ring allows for direct lithiation using strong bases like n-butyllithium (n-BuLi) or sec-butyllithium.
The proton at the C2 position of benzothiophene is the most acidic. However, in this compound, this position is already substituted. The next most accessible proton for deprotonation is typically at the C3 position, but direct lithiation can be complex. Research on substituted benzothiophenes has shown that lithiation can be directed to other positions. For instance, by introducing a temporary protecting group at the C2 position (such as a triisopropylsilyl group), it is possible to direct metalation specifically to the C7 position on the benzene portion of the core. researchgate.net This lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity.
| Substrate Type | Base | Additive | Position of Lithiation | Subsequent Functionalization |
|---|---|---|---|---|
| Benzothiophene | n-BuLi | - | C2 (most acidic) | Reaction with electrophiles (e.g., CO₂, RCHO) |
| 2-Silyl-benzothiophene | sec-BuLi | TMEDA | C7 | Regioselective introduction of groups at C7 |
| Benzothiophene | LTMP | THF | Doubly activated positions | Functionalization of complex derivatives |
Oxidation Reactions of the Sulfur Heteroatom and Aromatic Moieties
The sulfur atom in the benzothiophene ring is susceptible to oxidation. It can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone, which alters the electronic properties and steric profile of the molecule. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com
Formation of Sulfoxide : Oxidation with one equivalent of m-CPBA at room temperature would yield this compound-1-oxide.
Formation of Sulfone : Using an excess of the oxidizing agent and potentially higher temperatures leads to the formation of the corresponding 1,1-dioxide, this compound-1,1-dioxide. mdpi.com
Oxidation of the aromatic benzene or phenyl rings requires harsh conditions and typically results in cleavage of the ring. Under standard conditions, the sulfur heteroatom is the most reactive site for oxidation.
Reduction Chemistry of this compound
The reduction of the benzothiophene ring system can be achieved through catalytic hydrogenation. The conditions of the reaction (catalyst, pressure, temperature) determine the extent of reduction. Mild conditions might selectively reduce the thiophene portion of the molecule, while more forcing conditions could lead to the reduction of the benzene ring as well. Desulfurization, the complete removal of the sulfur atom, can also occur under certain reductive conditions, often using reagents like Raney Nickel.
Cycloaddition and Pericyclic Reactions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduunina.it While benzothiophene itself is not a highly reactive participant in common cycloaddition reactions like the Diels-Alder reaction, structurally related compounds have been shown to undergo other types of pericyclic reactions. For example, thermal rearrangements of molecules containing a 2-benzylidene moiety have been reported to proceed through a combination of electrocyclic ring closure and sigmatropic shifts. rsc.org These studies suggest that the this compound scaffold could potentially be involved in complex thermal or photochemical rearrangements under specific conditions.
Selective Functionalization Strategies at the Benzyl (B1604629) Moiety
The benzylic position—the carbon atom directly attached to the benzothiophene core and the phenyl ring—is particularly reactive due to the ability of both aromatic systems to stabilize radicals, carbocations, and carbanions formed at this site. chemistrysteps.comchemistry.coach This enhanced reactivity allows for selective functionalization at the methylene (B1212753) bridge.
Radical Halogenation : The benzylic hydrogens can be selectively replaced by halogens (typically bromine) using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.org This reaction proceeds via a resonance-stabilized benzylic radical intermediate. chemistrysteps.comlibretexts.org
Oxidation : Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic carbon. chemistrysteps.comchemistry.coach This reaction cleaves the bond to the phenyl group and oxidizes the benzylic carbon to a carboxylic acid, yielding 1-benzothiophene-2-carboxylic acid. libretexts.org
Nucleophilic Substitution : If a leaving group (like a halogen from the previously described radical halogenation) is present at the benzylic position, it can be readily displaced by nucleophiles. These reactions can proceed through either an Sₙ1 mechanism, favored by the formation of a resonance-stabilized benzylic carbocation, or an Sₙ2 mechanism. chemistrysteps.comyoutube.com
| Reaction Type | Reagents | Product | Key Intermediate |
|---|---|---|---|
| Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator | 2-(Bromophenylmethyl)-1-benzothiophene | Benzylic Radical |
| Oxidation | KMnO₄ or Na₂Cr₂O₇, H⁺, Heat | 1-Benzothiophene-2-carboxylic acid | - |
| Nucleophilic Substitution (on bromo-derivative) | Nu⁻ (e.g., OH⁻, CN⁻, OR⁻) | 2-(Nucleophile-substituted-phenylmethyl)-1-benzothiophene | Benzylic Carbocation (Sₙ1) or Concerted (Sₙ2) |
Regioselective Functionalization of the Benzothiophene Core
The benzothiophene scaffold, particularly when substituted, presents a rich platform for further chemical modification. The regioselectivity of these transformations is dictated by the electronic properties of the existing substituents and the nature of the reagents employed. In the case of this compound, the benzyl group at the C2 position, being weakly electron-donating by induction, plays a crucial role in directing subsequent functionalizations primarily to the C3 position of the heterocyclic ring. This section explores the principal strategies for achieving regioselective functionalization of the this compound core, including electrophilic substitution and metalation-based approaches.
Electrophilic Substitution Reactions
Electrophilic aromatic substitution is a cornerstone of arene and heteroarene chemistry. For 2-substituted benzothiophenes, the electron-donating nature of the substituent at C2 enhances the nucleophilicity of the thiophene ring, directing incoming electrophiles preferentially to the C3 position. This is due to the effective stabilization of the cationic intermediate (the sigma complex) formed during the reaction.
Formylation : The Vilsmeier-Haack reaction is a mild and effective method for introducing a formyl group onto electron-rich aromatic rings. nrochemistry.comchemistrysteps.com When applied to 2-alkylbenzothiophenes, the reaction proceeds with high regioselectivity to yield the corresponding 3-carbaldehyde. For this compound, treatment with the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is expected to exclusively yield this compound-3-carbaldehyde. This aldehyde is a versatile intermediate for the synthesis of more complex derivatives.
Acylation : Friedel-Crafts acylation allows for the introduction of keto functionalities. In the context of 2-substituted benzothiophenes, the reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) occurs predominantly at the C3 position. The resulting 3-acyl-2-benzyl-1-benzothiophenes are valuable precursors for various pharmacologically relevant scaffolds.
Halogenation : The introduction of a halogen atom provides a synthetic handle for subsequent cross-coupling reactions, significantly expanding the molecular diversity achievable from the benzothiophene core. Direct halogenation of 2-alkylbenzothiophenes with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) typically affords the 3-halo derivatives with high selectivity. This positions the halogen for further elaboration via Suzuki, Stille, or Heck coupling reactions.
Table 1: Regioselective Electrophilic Substitution of 2-Substituted Benzothiophenes Data extrapolated from reactions on analogous 2-alkylbenzothiophenes.
| Reaction Type | Reagents | Expected Major Product for this compound | Position of Functionalization |
| Formylation | POCl₃, DMF | This compound-3-carbaldehyde | C3 |
| Acylation | RCOCl, AlCl₃ | 3-Acyl-2-benzyl-1-benzothiophene | C3 |
| Bromination | NBS, CCl₄ | 3-Bromo-2-benzyl-1-benzothiophene | C3 |
Metalation and Subsequent Functionalization
An alternative and powerful strategy for regioselective functionalization involves the deprotonation of the benzothiophene core with a strong base, followed by quenching the resulting organometallic intermediate with an electrophile.
Lithiation : The proton at the C3 position of 2-substituted benzothiophenes is the most acidic on the thiophene ring. Consequently, treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures results in regioselective deprotonation to form the 3-lithio derivative. This nucleophilic species can then be trapped with a wide array of electrophiles. This method offers a complementary approach to electrophilic substitution and often provides access to functional groups that are not achievable under Friedel-Crafts conditions.
The versatility of this approach is highlighted by the range of electrophiles that can be employed, leading to a diverse set of 3-substituted products. For instance, quenching with carbon dioxide (CO₂) followed by an acidic workup yields the corresponding 3-carboxylic acid. Reaction with aldehydes or ketones provides secondary or tertiary alcohols, respectively, while reaction with iodine furnishes the 3-iodo derivative, another valuable precursor for cross-coupling reactions.
Table 2: Functionalization of this compound via C3-Lithiation Methodology based on established reactivity of 2-substituted benzothiophenes.
| Electrophile | Reagent | Expected Product |
| Carbon Dioxide | 1. n-BuLi; 2. CO₂; 3. H₃O⁺ | This compound-3-carboxylic acid |
| Aldehyde | 1. n-BuLi; 2. RCHO; 3. H₃O⁺ | (2-Benzyl-1-benzothien-3-yl)(R)methanol |
| Iodine | 1. n-BuLi; 2. I₂ | 3-Iodo-2-benzyl-1-benzothiophene |
| Alkyl Halide | 1. n-BuLi; 2. R-X | 3-Alkyl-2-benzyl-1-benzothiophene |
These regioselective functionalization strategies underscore the utility of the this compound core as a versatile building block in synthetic chemistry, allowing for precise modification at the C3 position to generate a wide range of complex and potentially bioactive molecules.
Comprehensive Spectroscopic and Advanced Analytical Methods for Structural Elucidation of 2 Benzyl 1 Benzothiophene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.
The ¹H NMR spectrum of 2-Benzyl-1-benzothiophene provides information on the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. The spectrum is expected to show distinct signals for the protons of the benzothiophene (B83047) core and the benzyl (B1604629) substituent.
The aromatic region of the spectrum would display signals for the nine protons of the two phenyl rings. The four protons of the benzo[b]thiophene moiety (H4, H5, H6, H7) and the five protons of the benzyl group's phenyl ring typically resonate between δ 7.0 and 8.0 ppm. The protons on the benzothiophene ring often exhibit a more complex splitting pattern due to their specific coupling constants. A key feature is the singlet corresponding to the proton at the C3 position of the benzothiophene ring. Crucially, a singlet integrating to two protons is anticipated for the benzylic methylene (B1212753) (-CH₂-) bridge, typically appearing in the range of δ 4.0-4.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H3 | ~7.1 | s (singlet) |
| H4, H5, H6, H7 | 7.2 - 7.9 | m (multiplet) |
| Benzyl -CH₂- | ~4.3 | s (singlet) |
| Benzyl-Ph (ortho, meta, para) | 7.2 - 7.4 | m (multiplet) |
Note: Predicted values are based on typical chemical shifts for benzothiophene and benzyl moieties. The solvent is assumed to be CDCl₃.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their chemical environment (e.g., aromatic, aliphatic, quaternary). For this compound, a total of 15 distinct carbon signals would be expected, assuming no accidental overlap.
The spectrum would show signals for the eight carbons of the benzothiophene system and the seven carbons of the benzyl group. The quaternary carbons (C2, C3a, C7a, and the ipso-carbon of the benzyl ring) can be distinguished from protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT). The benzylic methylene carbon (-CH₂-) is expected to produce a signal in the aliphatic region, typically around δ 35-45 ppm. The aromatic carbons resonate in the downfield region, generally between δ 120 and 145 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~144 |
| C3 | ~124 |
| C3a | ~140 |
| C4 | ~124.5 |
| C5 | ~125 |
| C6 | ~123 |
| C7 | ~122 |
| C7a | ~139 |
| Benzyl -CH₂- | ~38 |
| Benzyl-Ph (ipso) | ~138 |
| Benzyl-Ph (ortho, meta) | ~129, ~128.5 |
| Benzyl-Ph (para) | ~127 |
Note: Predicted values are based on typical chemical shifts for related structures. The solvent is assumed to be CDCl₃.
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would show cross-peaks between adjacent protons on the benzothiophene ring (e.g., H4 with H5) and within the benzyl group's phenyl ring (e.g., ortho protons with meta protons). This helps to map out the individual spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). nih.gov For example, the proton signal at ~4.3 ppm would show a cross-peak to the carbon signal at ~38 ppm, definitively assigning them as the -CH₂- group. This is essential for assigning all protonated carbons in the molecule.
A cross-peak from the benzylic -CH₂- protons (~4.3 ppm) to the C2 and C3 carbons of the benzothiophene ring.
A correlation from the benzylic -CH₂- protons to the ipso-carbon of the benzyl group's phenyl ring.
Correlations from the H3 proton to carbons C2, C3a, and C4.
Correlations from the H7 proton to carbons C5 and C7a.
Table 3: Key Expected HMBC Correlations for Structural Confirmation.
| Proton (¹H) | Correlated Carbons (¹³C) | Structural Information |
|---|---|---|
| Benzyl -CH₂- | C2, C3, Benzyl-Ph (ipso) | Confirms the attachment of the benzyl group to the C2 position of the benzothiophene core. |
| H3 | C2, C3a, C4 | Confirms the connectivity around the thiophene (B33073) ring portion. |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering structural clues through the analysis of fragmentation patterns. pharmacy180.com
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). nih.govmdpi.com This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₁₅H₁₂S.
Calculated Exact Mass for [M]+ (C₁₅H₁₂S): 224.0659
Calculated Exact Mass for [M+H]⁺ (C₁₅H₁₃S): 225.0738
Observing a molecular ion peak at an m/z value that matches one of these calculated exact masses within a narrow tolerance (e.g., ±5 ppm) provides definitive proof of the elemental composition.
In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure. For this compound, the fragmentation is expected to be dominated by the stability of the aromatic rings and the relative weakness of the benzylic C-C bond.
The most characteristic fragmentation pathway involves the cleavage of the bond between the benzothiophene ring and the benzylic carbon. pharmacy180.com This benzylic cleavage leads to the formation of a highly stable benzyl cation, which rearranges to the even more stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. This fragment is often the base peak (the most intense peak) in the spectrum of benzyl-containing compounds. slideshare.net The other part of the molecule could be detected as the 2-methyl-1-benzothiophene radical cation or related fragments. Studies on the fragmentation of benzothiophene itself show losses of sulfur-containing species like CS or HCS. nih.gov
Table 4: Expected Major Fragments in the Mass Spectrum of this compound.
| m/z | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 224 | Molecular Ion [M]⁺ | [C₁₅H₁₂S]⁺ | The parent ion. |
| 147 | [M - C₇H₇]⁺ | [C₈H₇S]⁺ | Loss of a benzyl radical. |
| 91 | Tropylium Ion | [C₇H₇]⁺ | Result of benzylic cleavage; often the base peak. |
By combining the definitive connectivity information from 1D and 2D NMR with the confirmation of the molecular formula by HRMS and the structural clues from fragmentation patterns, the structure of this compound can be elucidated with a very high degree of confidence.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. For this compound, the IR spectrum is characterized by a combination of absorption bands arising from the benzothiophene core and the benzyl substituent.
The key vibrational modes for this compound include:
Aromatic C-H Stretching: The C-H bonds on both the benzene (B151609) and benzothiophene rings exhibit stretching vibrations in the region of 3100-3000 cm⁻¹. Thiophene derivatives, in particular, often show a band around 3100 cm⁻¹. nii.ac.jp
Aliphatic C-H Stretching: The methylene (-CH₂-) bridge of the benzyl group shows characteristic symmetric and asymmetric stretching vibrations typically between 2925 and 2850 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings (both benzene and the fused benzene part of benzothiophene) give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.
C-S Stretching: The carbon-sulfur bond within the thiophene ring contributes to vibrations that are often weak and can be found in the fingerprint region, typically around 700-600 cm⁻¹. researchgate.net
Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings can be inferred from the strong C-H out-of-plane bending (γC-H) vibrations in the 900-675 cm⁻¹ range. For the monosubstituted benzyl ring, characteristic bands would appear, and the substitution on the benzothiophene ring would also produce distinct signals in this region.
The precise frequencies of these vibrations can be influenced by the presence of other substituents on the aromatic rings, making IR spectroscopy a valuable tool for confirming the structural integrity of a synthesized derivative.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Benzene & Benzothiophene Rings | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | -CH₂- (Benzyl) | 2925 - 2850 | Medium |
| Aromatic C=C Stretch | Benzene & Benzothiophene Rings | 1600 - 1450 | Medium to Strong |
| C-S Stretch | Thiophene Ring | 700 - 600 | Weak to Medium |
| C-H Out-of-Plane Bending | Substituted Aromatic Rings | 900 - 675 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The benzothiophene moiety contains a fused aromatic system, which gives rise to characteristic absorption bands in the UV region. The presence of the benzyl group can subtly modify the electronic environment and, consequently, the absorption spectrum.
The UV-Vis spectrum of benzothiophene and its derivatives is dominated by π → π* transitions. frontiersin.org Benzothiophene itself exhibits absorption bands that are distinct from its constituent parts, benzene and thiophene. researchgate.net The fusion of the two rings creates a more extended π-conjugated system, which typically results in a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths compared to benzene. For instance, dibenzothiophene, a related model compound, has a maximum absorption wavelength (λmax) of approximately 319 nm. researchgate.net
For this compound, the benzyl group is not directly in conjugation with the benzothiophene ring system, as it is separated by the methylene bridge. Therefore, it is expected to have a minimal effect on the position of the primary π → π* transition of the benzothiophene core. The spectrum would likely resemble that of a simple alkyl-substituted benzothiophene. The primary absorption bands are expected in the UV region, reflecting the electronic transitions of the benzothiophene chromophore. The study of various benzothiophene-based polymers shows their capability for high charge carrier mobility and enhanced light absorption across the UV-Vis spectrum. mdpi.com
| Electronic Transition | Chromophore | Expected λmax (nm) |
|---|---|---|
| π → π* | Benzothiophene Ring System | ~250 - 320 |
X-ray Crystallography for Precise Solid-State Structure Determination
While the specific crystal structure of this compound is not widely reported, data from closely related derivatives, such as 3-(4-Methoxybenzyl)-1-benzothiophene, provide a strong basis for understanding its likely solid-state structure. nih.gov In the crystal structure of this analog, the benzothiophene ring system is essentially planar. nih.gov A key structural parameter is the dihedral angle between the plane of the benzothiophene system and the plane of the benzyl group's benzene ring. For 3-(4-Methoxybenzyl)-1-benzothiophene, this angle is reported to be 72.41 (12)°. nih.gov A similar non-coplanar arrangement would be expected for the 2-benzyl isomer due to the flexibility of the methylene linker.
The analysis would confirm:
Planarity of the Benzothiophene Core: The fused ring system is expected to be largely planar. nih.gov
Bond Lengths and Angles: The C-S bond lengths in the thiophene ring and the C-C bond lengths within the aromatic systems would be consistent with those of other reported benzothiophene structures. nih.gov
Molecular Conformation: The orientation of the benzyl group relative to the benzothiophene core would be precisely determined.
Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by intermolecular forces such as van der Waals interactions and, in some cases, weak C-H···π interactions. nih.gov
Crystallographic data is typically presented in a table summarizing the unit cell parameters and refinement statistics.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₄OS (Analog) |
| Formula Weight | 254.33 (Analog) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c (Typical) |
| a (Å) | 8.0158 (6) |
| b (Å) | 10.8230 (9) |
| c (Å) | 8.1219 (6) |
| β (°) | 112.563 (4) |
| Volume (ų) | 650.68 (9) |
| Z (Molecules per unit cell) | 2 |
Computational and Theoretical Investigations of 2 Benzyl 1 Benzothiophene
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the behavior of 2-benzyl-1-benzothiophene. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule. This information is crucial for deriving a wide range of molecular properties, from spectroscopic features to reaction mechanisms.
Density Functional Theory (DFT) has become the most widely used quantum chemical method for studying polyatomic molecules due to its favorable balance of accuracy and computational cost. tandfonline.com DFT calculations are employed to investigate the geometric and electronic structures of benzothiophene (B83047) derivatives and related conjugated systems. rsc.org
For molecules like this compound, DFT is used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles in the ground state. nih.gov From a single DFT calculation, key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a critical parameter, providing an estimate of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. ub.ac.id
Studies on related benzothiophene and thiophene (B33073) derivatives demonstrate that substituents significantly influence these electronic properties. rsc.orgmdpi.com For instance, the introduction of electron-donating or electron-withdrawing groups can raise or lower the HOMO and LUMO energy levels, thereby tuning the energy gap. This principle is fundamental in the design of organic semiconductors, where a smaller band gap can facilitate electron transfer. ub.ac.id Theoretical investigations on various thieno[2,3-b]benzothiophene derivatives have explored how different substituents and π-bridge spacers impact their electronic structure, reorganization energies, and charge transport properties. rsc.org
The table below presents representative data from DFT calculations on substituted bis(2-benzothiophen-1-yl)-4H-cyclopenta[2,1-b,3;4-b′]dithiophene (BBDT) derivatives, illustrating how modifications to a bridging unit can alter electronic properties.
| Molecule | Bridge | Energy Band Gap (eV) | Polarizability (α₀) |
| BBDT-CH₂ | CH₂ | 2.29 | < C=O |
| BBDT-C=O | C=O | 2.23 | < C=S |
| BBDT-C=S | C=S | 1.66 | Highest |
This data, derived from a study on BBDT derivatives, illustrates the principle of tuning electronic properties via structural modification. ub.ac.id
DFT calculations also enable the simulation of various spectra and the calculation of properties like ionization potentials (IPs) and electron affinities (EAs), which are crucial for understanding the stability and charge-carrying capabilities of materials. mdpi.com
While DFT is prevalent, other quantum chemical methods also find application. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, are based on first principles without empirical parameterization. researchgate.net These methods can offer higher accuracy than DFT for certain properties, such as noncovalent interactions, but at a significantly greater computational expense. They are often used as benchmarks for smaller, related systems like thiophene dimers to validate the performance of DFT functionals. researchgate.net
Semi-empirical methods, such as PM3, represent a lower level of theory that incorporates parameters derived from experimental data. They are much faster than DFT or ab initio methods, making them suitable for modeling very large systems or for preliminary explorations of reaction mechanisms before applying more rigorous methods for verification. researchgate.net For a molecule like this compound, semi-empirical methods could be used for initial conformational searches to identify a set of low-energy structures that can then be re-optimized using DFT.
Conformational Analysis and Energy Landscapes
The this compound molecule possesses conformational flexibility due to the single bond connecting the benzyl (B1604629) group to the benzothiophene core. The relative orientation of these two aromatic rings is defined by one or more torsional (dihedral) angles. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of the molecule and the energy barriers for interconversion between them.
Computational methods are ideal for exploring the potential energy surface of the molecule as a function of these torsional angles. By systematically rotating the benzyl group relative to the benzothiophene ring and calculating the energy at each step, an energy landscape can be generated. The minima on this landscape correspond to the most stable conformers. nih.gov
For related structures, such as 1-benzyl-tetrahydroisoquinolines, molecular mechanics and quantum chemical calculations have been used to determine that energy minima often occur at specific torsion angles, with the bulky phenyl rings adopting pseudo-equatorial positions to minimize steric hindrance. nih.gov In the case of this compound, the preferred conformation will likely be a compromise between steric repulsion between the rings and stabilizing electronic interactions, such as π-stacking if a folded conformation is possible. The planarity and aromaticity of the two ring systems are key factors governing these interactions. Studies on molecules with similar benzyl-heterocycle linkages are crucial for designing compounds that fit into specific binding pockets of biological targets. nih.gov
Prediction of Reactivity and Regioselectivity through Electronic Descriptors
Quantum chemical calculations provide a suite of electronic descriptors that can predict the reactivity and regioselectivity of this compound in chemical reactions. These descriptors are derived from the molecule's electronic structure and help identify the most likely sites for electrophilic or nucleophilic attack.
Frontier Molecular Orbitals (FMOs): The spatial distribution of the HOMO and LUMO is a primary indicator of reactivity. The HOMO is associated with the molecule's ability to donate electrons, so regions with high HOMO density are susceptible to attack by electrophiles. Conversely, the LUMO is associated with the ability to accept electrons, and regions with high LUMO density are prone to attack by nucleophiles. For benzothiophene, electrophilic substitution is a common reaction, and FMO analysis can predict which positions on the benzothiophene or benzyl rings are most activated. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule. It reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). Electrophiles are attracted to the negative regions, while nucleophiles are attracted to the positive ones. MEP maps are effective tools for predicting sites for non-covalent interactions as well as chemical reactions. researchgate.net
Fukui Functions and Local Softness: These are "conceptual DFT" descriptors that quantify the change in electron density at a specific point in the molecule when an electron is added or removed. nih.gov The Fukui function for electrophilic attack (f+) indicates the most likely sites for a nucleophile to react, while the function for nucleophilic attack (f-) indicates the most favorable sites for an electrophile. These local reactivity descriptors have been successfully used to explain the regioselectivity observed in reactions of thiophene derivatives. nih.govresearchgate.net
By analyzing these descriptors for this compound, one could predict, for example, the outcome of reactions like nitration, halogenation, or Friedel-Crafts acylation, determining whether substitution is more likely to occur on the benzothiophene or the benzyl ring, and at which specific carbon atom.
Molecular Modeling and Ligand-Target Interaction Hypotheses (focused on molecular design principles)
The this compound scaffold can be viewed as a starting point for the design of new molecules with specific biological activities. Molecular modeling techniques are used to generate hypotheses about how these molecules might interact with a biological target, such as a protein receptor or enzyme, guiding the design of more potent and selective ligands.
The core principle is to identify a pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. For a known target, computational methods like molecular docking are used to predict the binding mode and affinity of a ligand within the target's active site. In this process, a library of virtual compounds based on the this compound scaffold can be screened to prioritize candidates for synthesis.
Docking studies reveal the specific interactions that stabilize the ligand-protein complex. nih.govajchem-a.com For an aromatic scaffold like this compound, key interactions often include:
Hydrophobic Interactions: The nonpolar aromatic rings can fit into hydrophobic pockets of the protein. nih.gov
π-π Stacking: The flat, electron-rich surfaces of the benzothiophene or benzyl rings can stack with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp).
Studies on various benzothiophene derivatives have shown their potential as inhibitors for targets like phosphodiesterase 7 (PDE7) and the estrogen receptor. nih.govnih.gov Molecular modeling in these studies identified key amino acid residues crucial for binding, such as ARG394 and PHE404 in the estrogen receptor. nih.gov This knowledge allows for the rational design of new derivatives. For example, adding a hydrogen-bond donor or acceptor to the scaffold at a position predicted to be near a complementary residue in the active site could significantly enhance binding affinity.
Quantitative Structure-Activity Relationship (QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), can also be built to correlate the structural features of a series of compounds with their biological activity. nih.gov These models generate 3D contour maps that highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, providing a clear roadmap for molecular optimization.
The table below summarizes key amino acid residues identified in molecular modeling studies of benzothiophene-like molecules with various protein targets, illustrating the types of interactions that guide molecular design.
| Target Protein | Key Interacting Residues | Type of Interaction |
| Estrogen Receptor α | ARG394, GLU353, PHE404, ILE424 | Electrostatic, Hydrophobic |
| Acetylcholinesterase | (Allosteric Pocket 4) | Not specified |
| Phosphodiesterase-5 (PDE5) | PHE820, GLN817, ILE768, VAL782 | Steric, Hydrophobic |
This table compiles data from several molecular modeling studies on benzothiophene and related derivatives to show common interacting residues and forces. nih.govajchem-a.comnih.gov
Explorations in Applications and Materials Science Perspectives of 2 Benzyl 1 Benzothiophene
Role in Organic Electronic Materials and Optoelectronic Device Design
The benzothiophene (B83047) core is a well-established building block for organic semiconductors due to its π-conjugated system, which can facilitate charge transport. Thienoacenes, such as derivatives of nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT), have demonstrated high charge carrier mobilities and excellent environmental stability, making them suitable for use in organic thin-film transistors (OTFTs). rsc.org The properties of these materials can be finely tuned through chemical modifications of the core structure. nih.gov
While 2-benzyl-1-benzothiophene itself is not as extensively studied as larger, more conjugated systems like BTBT, its structural features suggest its potential as a component or precursor in this field. The benzyl (B1604629) group, consisting of a phenyl ring attached to a methylene (B1212753) bridge, can influence the solid-state packing and solubility of the molecule. wikipedia.org
In the design of materials for Organic Light-Emitting Diodes (OLEDs), key considerations include the material's photoluminescence quantum yield, thermal stability, and the ability to form uniform thin films. The benzothiophene scaffold has been incorporated into molecules designed for OLED applications. For instance, benzothiophene derivatives can be functionalized to create emitters with specific photophysical properties.
The this compound structure could serve as a fragment in larger molecules designed for OLEDs. The benzothiophene core provides a rigid platform, while the benzyl group could be functionalized to tune the emission color or to enhance solubility for solution-based processing. The non-coplanar nature of the benzyl group relative to the benzothiophene core could also play a role in preventing aggregation-caused quenching of fluorescence in the solid state, a common issue in OLED emitters.
| Property | Desired Characteristic for OLEDs | Potential Contribution of this compound |
| Luminescence | High photoluminescence quantum yield | The benzothiophene core can be part of a larger chromophore. |
| Color Tuning | Emission across the visible spectrum | Functionalization of the benzyl or benzothiophene rings. |
| Film Morphology | Uniform, amorphous, or well-ordered films | The benzyl group can influence intermolecular interactions and packing. |
| Thermal Stability | High glass transition temperature (Tg) | The rigid benzothiophene core contributes to thermal stability. |
This table presents hypothetical contributions of the this compound moiety based on the known properties of its constituent parts in the context of OLED material design.
For Organic Field-Effect Transistors (OFETs), the crucial properties of the semiconductor layer are high charge carrier mobility and a suitable on/off ratio. These are heavily dependent on the molecular structure, which dictates the solid-state packing and electronic coupling between adjacent molecules. Fused thiophenes are recognized as favorable core units for high-charge transport materials. mdpi.com
Derivatives of the larger nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) core are known for their high performance in OFETs, often exhibiting a herringbone packing motif that facilitates two-dimensional charge transport. researchgate.net While this compound is a smaller molecule, the principles of molecular design are transferable. The introduction of the benzyl group at the 2-position would significantly influence its packing arrangement. The steric bulk of the benzyl group could be leveraged to control the intermolecular distance and orientation, which are critical parameters for optimizing charge transport.
| Parameter | Importance in OFETs | Potential Influence of this compound Structure |
| Charge Carrier Mobility (µ) | Determines the switching speed of the transistor. | Dependent on the degree of π-π stacking, which is influenced by the benzyl group's orientation. |
| On/Off Current Ratio (Ion/Ioff) | A high ratio is necessary for low power consumption. | Related to the material's energy levels (HOMO/LUMO). |
| Solution Processability | Enables low-cost, large-area fabrication. | The benzyl group may enhance solubility in organic solvents. |
| Air Stability | Crucial for device longevity. | The benzothiophene core is known for its good environmental stability. rsc.org |
This table outlines the potential impact of the this compound structure on key OFET parameters, drawing on established principles for related organic semiconductors.
Due to its functionalizable nature, this compound can be viewed as a valuable precursor for the synthesis of more complex, high-performance organic materials. The reactivity of both the benzothiophene core and the benzyl group allows for a variety of chemical transformations. For example, the benzyl group's methylene bridge is a reactive position. curlyarrows.com There are established synthetic routes to create benzothiophene derivatives. organic-chemistry.org One-step synthesis methods for substituted benzothiophenes have been developed, for instance, through the reaction of arynes with alkynyl sulfides, including benzyl alkynyl sulfides. nih.govrsc.org
The synthesis of advanced materials could involve polymerization of monomers derived from this compound or its use as a starting material for the construction of larger, fused aromatic systems. The inherent properties of the benzothiophene unit would be imparted to the resulting material, while the benzyl substitution provides a point for further chemical elaboration.
Methodologies for Medicinal Chemistry Applications (focused on design and synthesis, excluding clinical data)
The benzothiophene scaffold is considered a "privileged structure" in medicinal chemistry, as it is a recurring motif in a wide range of biologically active compounds. nih.govresearchgate.net Its derivatives have been explored for various therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. nih.goveurekaselect.com The benzothiophene core is often favored due to its chemical stability and low toxicity. globalresearchonline.net
Scaffold engineering involves the modification of a core molecular structure to develop new chemical entities (NCEs) with improved biological activity, selectivity, or pharmacokinetic properties. The this compound framework offers several avenues for such engineering.
Modification of the Benzyl Group: The phenyl ring of the benzyl moiety can be substituted with various functional groups (e.g., halogens, hydroxyl, amino, nitro groups) to probe interactions with biological targets. The methylene linker could also be modified or replaced.
Functionalization of the Benzothiophene Core: The benzene (B151609) portion of the benzothiophene ring system can be substituted at various positions to modulate the electronic properties and steric profile of the molecule.
Bioisosteric Replacement: The benzothiophene core itself can act as a bioisostere for other aromatic systems, such as naphthalene (B1677914) or indole, in known drug molecules.
The goal of such modifications is to systematically explore the chemical space around the this compound scaffold to identify compounds with desired biological activities.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity. researchgate.net For the this compound scaffold, a systematic SAR exploration would involve the synthesis of a library of analogues and their evaluation in relevant biological assays.
An initial SAR campaign could focus on:
Exploring Substituents on the Benzyl Ring: A series of compounds with different substituents at the ortho-, meta-, and para-positions of the benzyl's phenyl ring would be synthesized to understand the impact of electronics and sterics in this region.
Investigating the Importance of the Methylene Linker: Analogues where the methylene group is removed (2-phenyl-1-benzothiophene), extended (2-phenethyl-1-benzothiophene), or rigidified could reveal the importance of the flexibility and spacing it provides.
Mapping Substituent Effects on the Benzothiophene Ring: Placing various functional groups on the benzothiophene core would help to elucidate the electronic and steric requirements for activity.
The data from these studies would allow for the development of a pharmacophore model, which describes the key structural features required for biological activity, guiding the design of more potent and selective compounds. The benzothiophene moiety is a key component in a number of approved drugs, highlighting the therapeutic potential of this heterocyclic system. ijpsjournal.com
In Silico Ligand Design and Target Interaction Hypotheses
In silico methodologies, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools in modern drug discovery and materials science. These computational techniques allow for the prediction of interactions between a small molecule, such as this compound, and a biological target, or the prediction of its physicochemical properties. While specific in silico studies focusing exclusively on this compound are not extensively documented in publicly available research, the broader class of benzothiophene derivatives has been the subject of numerous computational investigations. These studies provide a framework for hypothesizing the potential interactions and applications of this compound.
Molecular docking simulations are frequently employed to predict the binding affinity and orientation of a ligand within the active site of a protein. For benzothiophene derivatives, these studies have been used to explore their potential as anticancer, anti-inflammatory, and antimicrobial agents. For instance, various benzothiophene compounds have been docked with targets like estrogen-related receptor-gamma (ERRγ) to evaluate their potential as anticancer agents wikipedia.org. The general principle involves assessing how the structural features of the benzothiophene scaffold and its substituents contribute to binding. In the case of this compound, the benzyl group would be a key determinant in its interaction with a target protein, potentially fitting into a hydrophobic pocket within the active site.
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of new compounds, such as this compound, based on their structural descriptors. For benzothiophene derivatives, QSAR studies have been conducted to understand the structural requirements for activities like antimicrobial efficacy against multidrug-resistant Staphylococcus aureus . The development of a QSAR model for a series of 2-substituted benzothiophenes could elucidate the optimal properties of the substituent at the 2-position for a given biological activity.
The following table summarizes hypothetical in silico approaches that could be applied to this compound, based on studies of related compounds.
| Computational Method | Potential Application for this compound | Hypothetical Target Interaction |
| Molecular Docking | Exploration of anticancer activity | Binding to the active site of kinases or other cancer-related proteins, with the benzyl group occupying a hydrophobic pocket. |
| Molecular Dynamics | Simulation of the stability of the ligand-protein complex over time | Assessment of the conformational changes and stability of the binding of this compound within a target protein. |
| QSAR | Prediction of antimicrobial or other biological activities | Correlation of physicochemical properties (e.g., hydrophobicity, electronic properties) of the 2-benzyl group with biological activity. |
| ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity profiles | Evaluation of the drug-likeness of this compound for potential pharmaceutical development. |
It is important to note that these are hypothesized applications based on the broader family of benzothiophenes. Dedicated in silico research on this compound is required to validate these hypotheses.
Applications in Catalysis and Ligand Development
The benzothiophene core is a recognized scaffold in the development of ligands for catalysis. However, specific research detailing the application of this compound as a catalyst or in ligand development is not prominent in the available scientific literature. The potential for this compound in catalysis would likely stem from the ability of the sulfur atom in the benzothiophene ring to coordinate with metal centers. The electronic properties of the benzothiophene ring system, influenced by the benzyl substituent, could modulate the catalytic activity of such a metal complex.
While direct evidence is lacking for this compound, the broader class of thiophene-based ligands has been explored in various catalytic reactions. For example, N,S-heterocyclic carbene ligands derived from thiazoles (which contain a sulfur atom in a five-membered ring, similar to thiophene) have been used to create palladium(II) complexes for C-C coupling reactions nih.gov. This suggests a potential avenue for the future investigation of this compound derivatives in the design of novel ligands.
Utility as Intermediates in Agrochemical and Industrial Material Syntheses
Benzothiophene and its derivatives are considered valuable raw materials for organic synthesis, with applications in the agrochemical and pharmaceutical industries researchgate.net. The benzothiophene scaffold is present in a number of biologically active molecules, and its derivatives have been investigated for use as herbicides and insecticides researchgate.net. Thiophenes, in general, are important building blocks in many agrochemicals wikipedia.org.
In the realm of materials science, benzothiophene derivatives have been explored for their fluorescent properties and potential use in solar cells and thin-film devices ktu.edu. The fused aromatic system of benzothiophene provides a basis for creating π-conjugated systems, which are essential for organic electronic materials.
Despite the general utility of the benzothiophene scaffold, specific documented instances of this compound being used as an intermediate in the synthesis of commercial agrochemicals or industrial materials are not readily found in the surveyed literature. The synthesis of this specific compound would likely follow established methods for the preparation of 2-substituted benzothiophenes. The presence of the benzyl group provides a site for further chemical modification, potentially allowing for the synthesis of a variety of derivatives with tailored properties for specific applications.
Future Research Directions and Emerging Avenues in 2 Benzyl 1 Benzothiophene Chemistry
Development of Novel and Efficient Synthetic Methodologies
While classical methods for benzothiophene (B83047) synthesis are well-established, future research will likely focus on developing more sustainable, efficient, and versatile strategies for accessing 2-benzyl-1-benzothiophene and its derivatives. Key areas of exploration include:
Photocatalytic and Electrosynthetic Methods: Visible-light photocatalysis and electrosynthesis are emerging as powerful green chemistry tools. Future work could adapt existing photocatalytic radical annulation processes to construct the this compound core, minimizing the need for harsh reagents and high temperatures.
Domino and One-Pot Reactions: Multi-component and domino reactions that form multiple bonds in a single operation are highly sought after for their atom and step economy. Designing novel domino sequences, such as a Cu-catalyzed aryl–S bond formation followed by an intramolecular Wittig reaction, could provide a direct and efficient route to diversely substituted this compound analogues.
Transition-Metal-Free Syntheses: To reduce cost and environmental impact, the development of transition-metal-free synthetic routes is a significant goal. Methodologies based on the reaction of o-halovinylbenzenes with sulfur sources like potassium sulfide (B99878) have shown promise for creating 2-substituted benzothiophenes and could be optimized for the synthesis of the target compound.
Flow Chemistry for Scalability: The translation of novel synthetic methods to continuous flow processes will be crucial for scalable and reproducible production. Flow chemistry offers enhanced control over reaction parameters, improved safety, and the potential for streamlined purification, making it an attractive avenue for the industrial synthesis of this compound derivatives.
| Synthetic Strategy | Key Features | Potential Advantages | Relevant Research Area |
|---|---|---|---|
| Palladium-Catalyzed C-H Arylation | Direct functionalization of C-H bonds. | High atom economy, avoids pre-functionalization. | Catalysis, Green Chemistry |
| Copper-Catalyzed Thiolation/Annulation | Uses 2-bromo alkynylbenzenes and a sulfur source. | Good yields for various 2-substituted products. | Organometallic Chemistry |
| Photocatalytic Radical Annulation | Initiated by visible light (e.g., using eosin (B541160) Y). | Mild, environmentally benign conditions. | Photochemistry, Green Chemistry |
| Intramolecular Cyclization (e.g., Pummerer) | Uses sulfoxide (B87167) precursors for cyclization. | Enables access to specific substitution patterns. | Organic Synthesis |
Advanced Strategies for Chemo- and Regioselective Functionalization
The functionalization of the pre-existing this compound scaffold presents a significant challenge due to the multiple potential reaction sites on both the benzothiophene core and the benzyl (B1604629) substituent. Future research will need to focus on advanced strategies that offer precise control over chemo- and regioselectivity.
A primary challenge is the selective functionalization of the C3 position versus the C2 position, as the C2-H bond is generally more acidic and reactive. Furthermore, achieving selectivity between the thiophene (B33073) ring and the two benzene (B151609) rings requires sophisticated methodologies.
Emerging strategies include:
C-H Activation: Direct C-H functionalization is a powerful tool that avoids the need for pre-installed activating groups. Future efforts will aim to develop catalyst systems (e.g., based on palladium, rhodium, or iridium) that can selectively target specific C-H bonds, such as the C3 position or positions on the fused benzene ring (C4-C7), by exploiting subtle differences in electronic and steric environments.
Interrupted Pummerer Reaction: A novel and promising metal-free strategy involves the use of readily accessible benzothiophene S-oxides. This approach utilizes an "interrupted Pummerer reaction" to achieve completely regioselective C3-arylation and alkylation under mild conditions, without the need for a directing group. This method represents a significant advance over traditional palladium-catalyzed cross-coupling reactions which often require high temperatures and directing groups to control selectivity.
Directing Group Strategies: While the ultimate goal is often to avoid them, removable or traceless directing groups remain a vital tool for achieving difficult regioselectivities. Research into new directing groups that can be installed and removed under mild conditions will continue to be important for accessing specific isomers of functionalized this compound.
| Functionalization Strategy | Target Position | Methodology | Key Advantages |
|---|---|---|---|
| C-H Activation | C3, C4-C7 | Transition-metal catalysis (e.g., Pd, Rh). | High step-economy, direct modification. |
| Interrupted Pummerer Reaction | C3 | Uses benzothiophene S-oxides as precursors. | Metal-free, complete C3-regioselectivity, mild conditions. |
| Halogenation/Cross-Coupling | Various | Suzuki, Sonogashira, Heck, or Buchwald-Hartwig reactions. | High versatility for introducing diverse functional groups. |
| Directed Ortho-Metalation (DoM) | C7 or Benzyl Ring | Use of a directing group to guide lithiation/metalation. | Precise control over substitution on aromatic rings. |
Integration of this compound into Complex Supramolecular Architectures
Supramolecular chemistry, which studies the non-covalent interactions between molecules, offers a powerful platform for creating functional materials. The planar, π-conjugated benzothiophene core is an excellent building block for materials that rely on π-π stacking and self-assembly. The presence of the benzyl group provides an additional aromatic ring that can participate in these interactions, potentially leading to unique and complex three-dimensional structures.
Future research in this area could explore:
Self-Assembling Nanostructures: By attaching recognition units, such as peptides or hydrogen-bonding motifs, to the this compound core, it may be possible to direct its self-assembly into well-defined nanostructures like nanowires, nanofibers, or gels. Research on relatedbenzothieno[3,2-b]-benzothiophene (BTBT)-peptide conjugates has shown the formation of uniform nanofibers in water, driven by a combination of β-sheet formation and π-π interactions.
Discotic Liquid Crystals: Fused-thiophene systems have been shown to form discotic liquid crystals, which self-organize into columnar phases that are highly desirable for one-dimensional charge transport. The this compound scaffold could be incorporated into larger, disc-shaped molecules to create novel liquid crystalline materials for applications in organic electronics.
Host-Guest Chemistry: The aromatic surfaces of this compound could act as hosts for smaller guest molecules, leading to the development of new sensors or molecular recognition systems. The specific geometry and electronic properties of the scaffold could be tuned to achieve selective binding of target analytes.
Interdisciplinary Research Opportunities and Synergies
The versatile structure of this compound makes it a prime candidate for interdisciplinary research, bridging synthetic chemistry with materials science, medicinal chemistry, and biology.
Materials Science: The benzothiophene core is a key component in many organic semiconductors. Future work will involve synthesizing novel this compound derivatives and evaluating their properties in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The benzyl group could be used to fine-tune the molecular packing in the solid state, which is critical for achieving high charge carrier mobility.
Medicinal Chemistry: The benzothiophene scaffold is found in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of activities including anti-cancer, anti-inflammatory, and anti-microbial effects. The this compound structure can serve as a starting point for the design of new therapeutic agents. Synergistic research with computational chemists and biologists will be essential to design compounds that can selectively interact with biological targets like enzymes or receptors, potentially leading to new treatments for diseases such as Alzheimer's or various cancers.
Chemical Biology: Functionalized this compound derivatives with fluorescent properties could be developed as molecular probes for imaging biological processes. By conjugating them to biomolecules, these probes could be used to study cellular functions or track the distribution of drugs within an organism, providing valuable insights at the intersection of chemistry and biology.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Benzyl-1-benzothiophene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound derivatives often employs benzothiophene scaffolds modified via Friedel-Crafts alkylation or cross-coupling reactions. For example, a straightforward approach involves acetyl-substituted benzo[b]thiophenes as intermediates, where reaction parameters such as catalyst choice (e.g., Lewis acids), temperature, and solvent polarity critically affect yield and purity . Optimization studies suggest that lower temperatures (0–25°C) reduce side reactions, while polar aprotic solvents (e.g., DCM) enhance regioselectivity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural elucidation, particularly for confirming benzyl group positioning on the thiophene ring. Mass spectrometry (MS), especially electron ionization (EI-MS), provides molecular weight validation and fragmentation patterns. Reference data from authoritative sources like the NIST Chemistry WebBook should be cross-referenced to verify spectral assignments .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Beyond standard PPE (gloves, lab coats), advanced precautions include:
- Using fume hoods to minimize inhalation risks, as thiophene derivatives may release toxic vapors during heating.
- Implementing spill containment strategies (e.g., inert adsorbents) to prevent environmental contamination.
- Medical monitoring for delayed symptoms (e.g., respiratory irritation) as recommended in safety data sheets .
Advanced Research Questions
Q. How can researchers optimize the synthesis of halogen-substituted this compound derivatives (e.g., bromo/fluoro analogs)?
- Methodological Answer : Halogenation strategies often involve electrophilic substitution or palladium-catalyzed cross-coupling. For instance, bromine or fluorine can be introduced at the 5-position of the benzyl group using directing groups (e.g., acetyl) to enhance regioselectivity. Reaction monitoring via TLC or HPLC is advised to track intermediate formation, and purification via column chromatography with gradient elution improves separation of halogenated byproducts .
Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles for this compound synthesis?
- Methodological Answer : Discrepancies may arise from differences in reagent purity, solvent drying, or catalytic activity. To address this:
- Reproduce experiments under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents).
- Use high-resolution analytical tools (e.g., GC-MS) to quantify byproducts and identify side-reaction pathways.
- Cross-validate findings with literature methods, such as those described for acetyl-substituted benzo[b]thiophenes .
Q. How can structural modifications enhance this compound’s utility in medicinal chemistry research?
- Methodological Answer : Functionalization of the benzyl group (e.g., introducing electron-withdrawing substituents like nitro or sulfonyl groups) can modulate electronic properties, enhancing binding affinity in target proteins. For example, fluorinated analogs exhibit improved metabolic stability, as seen in studies on related benzothiophene-based inhibitors. Computational docking studies paired with SAR (Structure-Activity Relationship) analysis are recommended to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
